2,3-Dichloro-5-nitrobenzodifluoride
Overview
Description
2,3-Dichloro-5-nitrobenzodifluoride is a synthetic organic compound that belongs to the family of nitroaromatic compounds. It is widely used in various industrial applications, including the manufacturing of herbicides, insecticides, and fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-5-nitrobenzodifluoride typically involves the nitration of 2,3-dichlorobenzodifluoride. The nitration process is carried out using a mixture of fuming nitric acid and fuming sulfuric acid as nitrating agents. The reaction is conducted at elevated temperatures, usually around 80°C, and requires continuous stirring for several hours to ensure complete nitration .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Reduction: 2,3-Dichloro-5-aminobenzodifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-5-nitrobenzodifluoride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-nitrobenzodifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
- 2,3-Dichloro-5-nitrobenzotrifluoride
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride
- 3-Chloro-5-nitrobenzotrifluoride
Comparison: 2,3-Dichloro-5-nitrobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and is preferred in certain industrial applications for its stability and ease of handling .
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPEZOTXBCDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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